molecular formula C14H13Cl2NO4 B7588934 4-[(E)-3-(2,5-dichlorophenyl)prop-2-enoyl]morpholine-2-carboxylic acid

4-[(E)-3-(2,5-dichlorophenyl)prop-2-enoyl]morpholine-2-carboxylic acid

Cat. No. B7588934
M. Wt: 330.2 g/mol
InChI Key: SUPKUXCDBBGLJE-DAFODLJHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(E)-3-(2,5-dichlorophenyl)prop-2-enoyl]morpholine-2-carboxylic acid, also known as DCM, is a chemical compound that has been widely used in scientific research. DCM is a morpholine derivative that has been used as a building block for the synthesis of a variety of compounds due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-[(E)-3-(2,5-dichlorophenyl)prop-2-enoyl]morpholine-2-carboxylic acid is not fully understood, but it is believed to act as an inhibitor of various enzymes by binding to their active sites. 4-[(E)-3-(2,5-dichlorophenyl)prop-2-enoyl]morpholine-2-carboxylic acid has been shown to inhibit the activity of proteases, kinases, and phosphodiesterases by binding to their active sites and preventing substrate binding.
Biochemical and Physiological Effects:
4-[(E)-3-(2,5-dichlorophenyl)prop-2-enoyl]morpholine-2-carboxylic acid has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, which can lead to the inhibition of cellular processes such as cell proliferation, apoptosis, and signal transduction. 4-[(E)-3-(2,5-dichlorophenyl)prop-2-enoyl]morpholine-2-carboxylic acid has also been shown to have potential anticancer, antiviral, and antibacterial activities.

Advantages and Limitations for Lab Experiments

One advantage of using 4-[(E)-3-(2,5-dichlorophenyl)prop-2-enoyl]morpholine-2-carboxylic acid in lab experiments is its versatility as a building block for the synthesis of various compounds. 4-[(E)-3-(2,5-dichlorophenyl)prop-2-enoyl]morpholine-2-carboxylic acid is also relatively easy to synthesize and purify. However, one limitation of using 4-[(E)-3-(2,5-dichlorophenyl)prop-2-enoyl]morpholine-2-carboxylic acid is its potential toxicity, which requires careful handling and disposal.

Future Directions

There are several future directions for the use of 4-[(E)-3-(2,5-dichlorophenyl)prop-2-enoyl]morpholine-2-carboxylic acid in scientific research. One direction is the development of 4-[(E)-3-(2,5-dichlorophenyl)prop-2-enoyl]morpholine-2-carboxylic acid-based compounds with improved potency and selectivity for specific enzymes. Another direction is the use of 4-[(E)-3-(2,5-dichlorophenyl)prop-2-enoyl]morpholine-2-carboxylic acid as a probe for the study of enzyme mechanisms and protein-ligand interactions. Additionally, the potential anticancer, antiviral, and antibacterial activities of 4-[(E)-3-(2,5-dichlorophenyl)prop-2-enoyl]morpholine-2-carboxylic acid-based compounds can be further explored.

Synthesis Methods

The synthesis of 4-[(E)-3-(2,5-dichlorophenyl)prop-2-enoyl]morpholine-2-carboxylic acid involves the reaction of 2,5-dichlorobenzoyl chloride with morpholine in the presence of a base such as triethylamine. This reaction leads to the formation of 4-[(E)-3-(2,5-dichlorophenyl)prop-2-enoyl]morpholine-2-carboxylic acid as a white solid with a melting point of 142-144°C. The purity of 4-[(E)-3-(2,5-dichlorophenyl)prop-2-enoyl]morpholine-2-carboxylic acid can be confirmed by various analytical techniques such as NMR and HPLC.

Scientific Research Applications

4-[(E)-3-(2,5-dichlorophenyl)prop-2-enoyl]morpholine-2-carboxylic acid has been widely used in scientific research as a building block for the synthesis of various compounds such as inhibitors of proteases, kinases, and phosphodiesterases. 4-[(E)-3-(2,5-dichlorophenyl)prop-2-enoyl]morpholine-2-carboxylic acid has also been used in the synthesis of compounds that have potential anticancer, antiviral, and antibacterial activities. In addition, 4-[(E)-3-(2,5-dichlorophenyl)prop-2-enoyl]morpholine-2-carboxylic acid has been used as a probe for the study of enzyme mechanisms and protein-ligand interactions.

properties

IUPAC Name

4-[(E)-3-(2,5-dichlorophenyl)prop-2-enoyl]morpholine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13Cl2NO4/c15-10-2-3-11(16)9(7-10)1-4-13(18)17-5-6-21-12(8-17)14(19)20/h1-4,7,12H,5-6,8H2,(H,19,20)/b4-1+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUPKUXCDBBGLJE-DAFODLJHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1C(=O)C=CC2=C(C=CC(=C2)Cl)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC(CN1C(=O)/C=C/C2=C(C=CC(=C2)Cl)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(E)-3-(2,5-dichlorophenyl)prop-2-enoyl]morpholine-2-carboxylic acid

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